molecular formula C6H6O2 B033821 Hexa-1,5-diene-3,4-dione CAS No. 104910-78-3

Hexa-1,5-diene-3,4-dione

Cat. No. B033821
M. Wt: 110.11 g/mol
InChI Key: MMPZYDUOPLQDHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexa-1,5-diene-3,4-dione is a chemical compound with the molecular formula C6H4O2. It is also known as 1,5-hexadiene-3,4-dione or 1,5-hexadienedione. Hexa-1,5-diene-3,4-dione is a versatile organic compound that has numerous applications in scientific research.

Mechanism Of Action

Hexa-1,5-diene-3,4-dione is a Michael acceptor, which means that it can undergo a Michael addition reaction with a nucleophile. The mechanism of action of Hexa-1,5-diene-3,4-dione involves the addition of a nucleophile such as an amine or a thiol to the double bond of the compound. This reaction results in the formation of a new compound that can be used for various applications.

Biochemical And Physiological Effects

Hexa-1,5-diene-3,4-dione has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant activity, which means that it can protect cells from oxidative stress. It has also been shown to have anti-inflammatory activity, which means that it can reduce inflammation in the body. Additionally, Hexa-1,5-diene-3,4-dione has been reported to have anti-cancer activity, which means that it can inhibit the growth of cancer cells.

Advantages And Limitations For Lab Experiments

Hexa-1,5-diene-3,4-dione has several advantages for lab experiments. It is a versatile compound that can be used for the synthesis of various organic compounds. It is also a relatively stable compound that can be stored for long periods of time. However, Hexa-1,5-diene-3,4-dione has some limitations for lab experiments. It is a highly reactive compound that can react with other compounds in the lab. It is also a toxic compound that can be harmful if not handled properly.

Future Directions

There are several future directions for the study of Hexa-1,5-diene-3,4-dione. One direction is the development of new synthetic methods for the compound. Another direction is the study of the compound's mechanism of action and its effects on various biological systems. Additionally, the development of new applications for Hexa-1,5-diene-3,4-dione in the fields of medicine, agriculture, and materials science is an area of interest for future research.

Synthesis Methods

Hexa-1,5-diene-3,4-dione can be synthesized by the oxidation of cyclohexadiene with potassium permanganate. The reaction takes place in the presence of a catalyst such as sodium hydroxide or sulfuric acid. The yield of the reaction is typically around 50-60%. The product can be purified by distillation or recrystallization.

Scientific Research Applications

Hexa-1,5-diene-3,4-dione has numerous applications in scientific research. It is used as a building block for the synthesis of various organic compounds such as heterocyclic compounds, pharmaceuticals, and agrochemicals. It is also used as a reagent for the detection of amino acids and peptides. Hexa-1,5-diene-3,4-dione is a valuable tool for the study of organic chemistry, biochemistry, and medicinal chemistry.

properties

CAS RN

104910-78-3

Product Name

Hexa-1,5-diene-3,4-dione

Molecular Formula

C6H6O2

Molecular Weight

110.11 g/mol

IUPAC Name

hexa-1,5-diene-3,4-dione

InChI

InChI=1S/C6H6O2/c1-3-5(7)6(8)4-2/h3-4H,1-2H2

InChI Key

MMPZYDUOPLQDHR-UHFFFAOYSA-N

SMILES

C=CC(=O)C(=O)C=C

Canonical SMILES

C=CC(=O)C(=O)C=C

Other CAS RN

104910-78-3

synonyms

hexa-1,5-diene-3,4-dione

Origin of Product

United States

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